
(2-Methylphenoxy)(tripropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenoxy)(tripropyl)silane is an organosilicon compound that features a phenoxy group substituted with a methyl group at the 2-position and three propyl groups attached to a silicon atom. This compound is part of a broader class of organosilanes, which are known for their versatility in various chemical applications, including as coupling agents, surface modifiers, and intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenoxy)(tripropyl)silane typically involves the reaction of 2-methylphenol with tripropylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion displaces the chloride ion from the silicon atom. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenoxy)(tripropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Hydrolysis: Produces silanols and propanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted phenoxy derivatives.
Applications De Recherche Scientifique
(2-Methylphenoxy)(tripropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Mécanisme D'action
The mechanism of action of (2-Methylphenoxy)(tripropyl)silane involves the formation of stable Si-O bonds with various substrates. The phenoxy group provides a reactive site for further chemical modifications, while the propyl groups enhance the compound’s hydrophobicity and compatibility with organic matrices. The molecular targets include hydroxyl groups on surfaces, leading to the formation of strong covalent bonds and improved material properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxyphenyl)trimethylsilane: Similar structure but with methoxy and trimethyl groups.
(2-Chlorophenoxy)trimethylsilane: Contains a chlorophenoxy group instead of methylphenoxy.
Triphenylsilane: Features phenyl groups instead of propyl groups.
Uniqueness
(2-Methylphenoxy)(tripropyl)silane is unique due to its specific combination of a methyl-substituted phenoxy group and tripropylsilane structure. This combination provides a balance of reactivity and stability, making it suitable for a variety of applications that require both hydrophobicity and chemical reactivity .
Propriétés
Numéro CAS |
59280-16-9 |
|---|---|
Formule moléculaire |
C16H28OSi |
Poids moléculaire |
264.48 g/mol |
Nom IUPAC |
(2-methylphenoxy)-tripropylsilane |
InChI |
InChI=1S/C16H28OSi/c1-5-12-18(13-6-2,14-7-3)17-16-11-9-8-10-15(16)4/h8-11H,5-7,12-14H2,1-4H3 |
Clé InChI |
YCKZHOUAELQXLW-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](CCC)(CCC)OC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


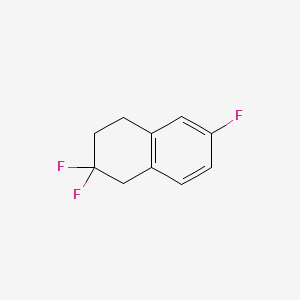
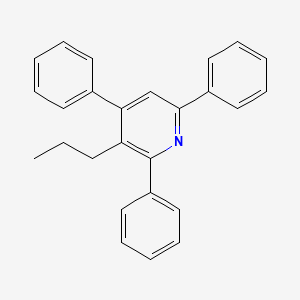
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
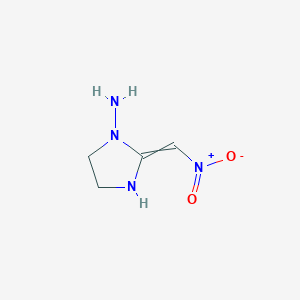

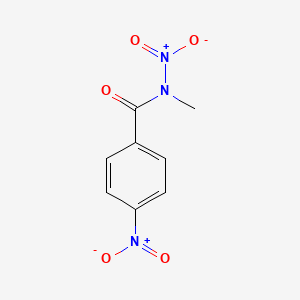
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

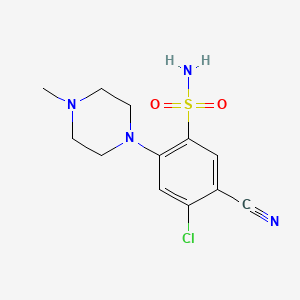
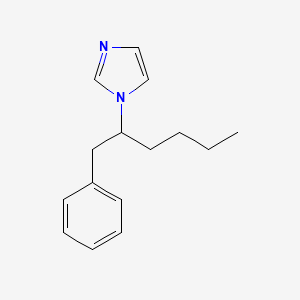
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
